1-Bromo-4-(4-bromobutoxy)benzene
Overview
Description
“1-Bromo-4-(4-bromobutoxy)benzene”, also known as “(4-Bromobutoxy)benzene”, “4-Bromobutyl phenyl ether”, “1-Bromo-4-phenoxybutane”, “Ether, 4-bromobutyl phenyl”, “Phenoxybutyl bromide”, or “4-Phenoxybutyl bromide”, is a chemical compound with the molecular formula C10H13BrO . It has a molecular weight of 229.114 . This compound is used to produce 5-phenoxy-valeric acid with carbon dioxide and reagent Mg .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C10H13BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.114 and a molecular formula of C10H13BrO . Other properties such as boiling point, melting point, and solubility are not explicitly mentioned in the search results .Scientific Research Applications
Halogenation Processes
1-Bromo-4-(4-bromobutoxy)benzene and similar compounds are utilized in halogenation processes. For instance, polyalkylbenzenes undergo ring halogenations using N-Halosuccinimide and acidic catalysts. This method allows for the creation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yields (Bovonsombat & Mcnelis, 1993).
Synthesis and Fluorescence Properties
This compound plays a critical role in the synthesis of other bromobenzene derivatives, which are investigated for their fluorescence properties. For example, the study of 1-bromo-4-(2,2-diphenylvinyl) benzene revealed its ability to exhibit strong fluorescence intensity in both solution and solid-state, demonstrating its potential in photoluminescence applications (Liang Zuo-qi, 2015).
As a Reagent in Organic Synthesis
This compound is also used as a reagent in organic synthesis. It serves as a stable protecting group for hydroxyl groups and can be used for the bromobenzylation of various heterofunctional groups and carbon nucleophiles. It's a substrate for Suzuki type coupling reactions, showcasing its versatility in chemical synthesis (Herzner & Seeberger, 2003).
Precursor in Graphene Nanoribbon Synthesis
This compound derivatives, like 1-bromo-4-(3,7-dimethyloctyl)benzene, are precursors in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, which are crucial for advanced material applications (Patil et al., 2012).
Safety and Hazards
“1-Bromo-4-(4-bromobutoxy)benzene” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is recommended .
Properties
IUPAC Name |
1-bromo-4-(4-bromobutoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJJSJUHSJLURH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429052 | |
Record name | 1-bromo-4-(4-bromobutoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90869-31-1 | |
Record name | 1-bromo-4-(4-bromobutoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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